2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl
Overview
Description
2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl , also known by its chemical formula C<sub>6</sub>Cl<sub>5</sub>F<sub>4</sub>NO<sub>3</sub>S , is a synthetic organic compound. It belongs to the class of polychlorinated biphenyls (PCBs) . PCBs were widely used in various industrial applications, including electrical equipment, until their environmental and health hazards became evident.
Synthesis Analysis
The synthesis of 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl involves chlorination and fluorination reactions. Precise synthetic methods may vary, but typically, it starts with biphenyl as the precursor. Chlorine atoms are selectively introduced at positions 2, 3, 4, 5, and 6, followed by fluorination at a specific position to yield the desired compound.
Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl consists of a biphenyl core with five chlorine atoms and one fluorine atom attached. The arrangement of these halogen substituents significantly influences its properties.
Chemical Reactions Analysis
Due to its highly chlorinated and fluorinated nature, 2,3,4,5,6-Pentachloro-3’-fluoro-1,1’-biphenyl exhibits limited reactivity. However, it can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution. These reactions may lead to the replacement of halogen atoms or other functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Varies based on the specific isomer but typically within the range of 150°C to 200°C.
- Solubility : Insoluble in water; soluble in organic solvents.
- Density : Moderately dense.
- Stability : Stable under normal conditions but degrades upon exposure to heat or UV light.
Safety And Hazards
- Environmental Impact : PCBs are persistent organic pollutants that accumulate in soil, water, and organisms. They pose a significant risk to ecosystems.
- Health Hazards : Exposure to PCBs can lead to various health issues, including carcinogenic effects, developmental abnormalities, and immune system disruption.
- Regulation : PCBs are banned or strictly regulated in many countries due to their adverse effects.
Future Directions
Research continues to explore safer alternatives to PCBs for industrial applications. Additionally, efforts are ongoing to remediate PCB-contaminated sites and minimize their impact on the environment.
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl5F/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVGANRHOPAZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631400 | |
Record name | 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |
CAS RN |
29779-02-0 | |
Record name | 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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